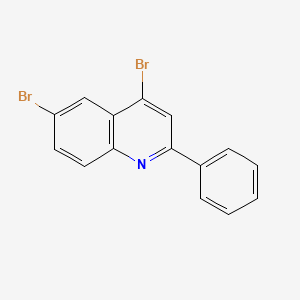

4,6-Dibromo-2-phenylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

860198-56-7 |

|---|---|

Molecular Formula |

C15H9Br2N |

Molecular Weight |

363.05 g/mol |

IUPAC Name |

4,6-dibromo-2-phenylquinoline |

InChI |

InChI=1S/C15H9Br2N/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H |

InChI Key |

AGAKHULHQHIHLB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dibromo 2 Phenylquinoline and Analogous Brominated Phenylquinolines

Direct Bromination Strategies on Quinoline (B57606) and Precursor Scaffolds

Direct bromination involves the treatment of a quinoline or a quinoline precursor with a brominating agent. The success of this approach is heavily dependent on the electronic properties of the quinoline ring and any existing substituents, which direct the position of electrophilic attack. Since the pyridine (B92270) ring of quinoline is electron-deficient, electrophilic substitution, such as bromination, generally occurs on the benzene (B151609) moiety unless strong electron-donating groups activate the pyridine part.

Regioselective Bromination of Substituted Quinoline Cores

Achieving regioselectivity in the bromination of quinolines is a significant synthetic challenge, as direct halogenation can often lead to mixtures of products or over-halogenation. The choice of brominating agent, solvent, and the nature of substituents on the quinoline ring are critical factors that control the reaction's outcome.

Quinolin-4(1H)-ones are versatile intermediates in the synthesis of functionalized quinolines. Their reactivity towards brominating agents like molecular bromine (Br₂) and N-Bromosuccinimide (NBS) has been studied to create halogenated analogs. The course of the bromination is highly dependent on the substitution pattern of the quinolin-4(1H)-one core.

Research on 2-methylquinolin-4(1H)-ones demonstrates that the direction of halogenation using either molecular bromine or NBS is dictated by the presence and nature of a substituent at the C(3) position of the heterocyclic ring. For instance, in the case of 3-benzyl-2-methylquinolin-4(1H)-one, bromination occurs on the methyl group at the C(2) position. However, for other substituted quinolin-4(1H)-ones, bromination can occur at the C(3) and C(6) positions. Studies have shown that altering reagents, solvents, or the presence of catalysts like benzoyl peroxide does not fundamentally change the products formed but can have a minor effect on their yields.

| Substrate | Brominating Agent | Solvent | Position of Bromination |

|---|---|---|---|

| 2-Methylquinolin-4(1H)-one (unspecified C(3) substituent) | Molecular Bromine or NBS | Acetic Acid or Chloroform (B151607) | C(3) and C(6) |

| 3-Benzyl-2-methylquinolin-4(1H)-one | Molecular Bromine or NBS | Acetic Acid or Chloroform | C(2)-methyl group |

The position of bromination on a quinoline ring is strongly influenced by the electronic and steric effects of existing substituents. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), activate the benzene ring for electrophilic substitution and direct the incoming bromine to specific positions.

For example, the bromination of 8-substituted quinolines shows distinct regioselectivity:

8-Methoxyquinoline regioselectively brominates at the C-5 position to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product.

8-Hydroxyquinoline and 8-aminoquinoline , when treated with one equivalent of bromine, yield a mixture of mono- and di-bromo derivatives, including 5,7-dibromo and 7-bromo or 5-bromo products, respectively.

An 8-acetamido directing group on the quinoline ring promotes regioselective bromination at the C-5 position using reagents like tribromoisocyanuric acid (TBCA) in acetonitrile.

The reaction conditions, including the choice of brominating agent, can also steer the reaction's outcome. A study on the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) showed that using bromine in acetic acid leads to the formation of 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline, preserving the saturated heterocyclic ring. In contrast, using bromine in chloroform or NBS can lead to oxidation and the formation of the aromatic quinoline structure, such as 3,6,8-tribromo-2-phenylquinoline.

| Substrate (8-Substituted Quinoline) | Brominating Agent | Product(s) | Position(s) of Bromination |

|---|---|---|---|

| 8-Methoxyquinoline | Br₂ | 5-Bromo-8-methoxyquinoline | C-5 |

| 8-Hydroxyquinoline | Br₂ | 5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | C-5, C-7 |

| 8-Aminoquinoline | Br₂ | 5,7-Dibromo-8-aminoquinoline & 5-Bromo-8-aminoquinoline | C-5, C-7 |

Oxidative Cyclization and Aromatization Routes

An alternative to direct bromination is to construct the quinoline ring from acyclic precursors that already contain the necessary bromine atoms. This approach often involves the cyclization of substituted anilines or related compounds, followed by an oxidation step to form the aromatic quinoline system.

One effective strategy involves the cyclization of 2-aminoarylchalcone derivatives. Specifically, 1-(2-amino-3,5-dibromophenyl)-3-aryl-2-propen-1-ones can be used as precursors to synthesize dibrominated phenylquinolines. When these chalcone (B49325) derivatives are reacted with iodine in methanol (B129727), they undergo a one-pot operation that results in both cyclization and subsequent oxidative aromatization. This reaction typically yields the corresponding 2-aryl-6,8-dibromo-4-methoxyquinoline as the major product, along with the 2-aryl-6,8-dibromoquinolin-4(1H)-one as a minor product. This method provides a direct route to a polysubstituted quinoline core with a pre-defined bromination pattern originating from the starting 2-aminoaryl precursor.

The use of molecular iodine in refluxing methanol is an effective method for the oxidative aromatization of α,β-unsaturated cyclic carbonyl compounds, particularly 2-aryl-2,3-dihydroquinolin-4(1H)-ones (or their 1,2,3,4-tetrahydro-4-quinolone tautomers). This process converts the dihydroquinolinone intermediate, formed from the initial cyclization of the chalcone derivative, into a fully aromatic 4-methoxyquinoline (B1582177).

The proposed mechanism involves several steps:

The 2-aryl-2,3-dihydroquinolin-4(1H)-one intermediate is protonated.

Methanol acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate.

The hemiacetal then undergoes dehydration to form an enol ether intermediate.

Finally, this enol ether is subjected to iodine-promoted oxidative aromatization, which removes hydrogen and results in the formation of the stable, aromatic 2-aryl-4-methoxyquinoline product.

This iodine-methanol system is considered a convenient and high-yielding method for producing 4-methoxyquinoline derivatives from their quinolone precursors.

| Precursor | Reagents & Conditions | Major Product | Minor Product |

|---|---|---|---|

| 1-(2-Amino-3,5-dibromophenyl)-3-phenyl-2-propen-1-one | Iodine, Methanol, Reflux | 6,8-Dibromo-4-methoxy-2-phenylquinoline | 6,8-Dibromo-2-phenylquinolin-4(1H)-one |

Bromination-Dehydrogenation of Tetrahydroquinoline Systems

A prominent strategy for synthesizing bromoquinolines involves the use of 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, which are subjected to tandem bromination and dehydrogenation (aromatization) reactions. This approach benefits from the reactivity of the electron-rich aniline-like ring of the tetrahydroquinoline.

The selective introduction of bromine atoms onto the 2-phenyl-1,2,3,4-tetrahydroquinoline core is highly dependent on the reaction conditions, particularly the choice of brominating agent and solvent. researchgate.net The interaction of 2-phenyl-1,2,3,4-tetrahydroquinoline with elemental bromine in a non-polar solvent like chloroform can lead to a mixture of di- and tribrominated derivatives, concurrent with oxidation to the quinoline structure. researchgate.net

However, by altering the solvent to acetic acid, the reaction with bromine can be directed to selectively yield the 6,8-dibromo derivative while preserving the tetrahydroquinoline ring. researchgate.net In contrast, when the nitrogen of the tetrahydroquinoline is substituted (e.g., N-acetyl), bromination can be selectively directed to the 6-position. researchgate.net This highlights the directing effect of substituents on the electrophilic aromatic substitution pattern.

Table 1: Selective Bromination of 2-Phenyl-1,2,3,4-tetrahydroquinoline

A highly efficient method for the synthesis of polybromoquinolines is the one-pot reaction where a tetrahydroquinoline is both brominated and dehydrogenated. nih.gov N-Bromosuccinimide (NBS) is a particularly effective reagent for this transformation, functioning as both an electrophile for bromination and an oxidant for the subsequent dehydrogenation to form the aromatic quinoline ring. nih.govdntb.gov.ua This process is often carried out under mild, metal-free conditions with a short reaction time. nih.govconsensus.app

For instance, treating 4-phenyl-1,2,3,4-tetrahydroquinoline (B3012551) with multiple equivalents of NBS in a solvent like chloroform at room temperature leads to the formation of polybrominated 4-phenylquinolines. nih.govrsc.org Mechanistic studies suggest that the reaction proceeds through an initial electrophilic bromination on the electron-rich aromatic ring, followed by a radical-mediated dehydrogenation process to furnish the final multibromoquinoline product. nih.gov The number of bromine atoms introduced can be controlled by the stoichiometry of NBS used. nih.gov

Table 2: One-Pot NBS-Mediated Bromination/Dehydrogenation of 4-Phenyl-1,2,3,4-tetrahydroquinoline

Transition Metal-Catalyzed Coupling Reactions for Quinoline Ring Assembly

Modern synthetic chemistry offers powerful tools for constructing heterocyclic rings through transition metal-catalyzed cross-coupling reactions. These methods allow for the convergent assembly of the quinoline skeleton from simpler, readily available building blocks.

The palladium-catalyzed Ullmann cross-coupling reaction has emerged as a valuable method for the formation of carbon-carbon bonds, providing an alternative to classical conditions that often require high temperatures. nih.gov This reaction can be employed to assemble heterocyclic systems by coupling two different halogenated compounds. nih.govrsc.org In the context of quinoline synthesis, this strategy could involve coupling a suitably substituted o-haloaniline or o-halonitrobenzene derivative with another halogenated component that will ultimately form part of the second ring.

A key example demonstrating this principle is the synthesis of the marinoquinoline A core, which features a pyrrolo[2,3-c]quinolone system. anu.edu.au A pivotal step in this synthesis is the Pd(0)-catalyzed Ullmann cross-coupling between a 3-iodopyrrole-2-carboxaldehyde and o-bromonitrobenzene. anu.edu.au The resulting coupled product is then subjected to a reductive cyclization to form the quinoline portion of the molecule. anu.edu.au This strategy showcases how palladium-catalyzed C-C bond formation can be a crucial step in a multi-step sequence to construct complex quinoline-containing scaffolds.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net This approach is noted for its high atom economy and its ability to rapidly generate molecular diversity. researchgate.netacs.org Several MCRs have been developed for the synthesis of the quinoline core. researchgate.nettandfonline.com

One such strategy involves a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which proceeds without the need for a catalyst or additives to produce multiply substituted quinolines in good yields. acs.org Another approach utilizes a copper-catalyzed three-component reaction of anilines, aldehydes, and alkynes to afford a range of quinoline derivatives. rsc.org These MCRs provide a powerful and flexible platform for assembling the quinoline ring, where the incorporation of brominated starting materials would directly lead to brominated quinoline products.

Classical Quinoline Synthesis Adaptations for Brominated Phenylquinoline Synthesis

Several classical named reactions remain cornerstones of quinoline synthesis, and their adaptation using halogenated precursors is a straightforward and common method for producing compounds like 4,6-Dibromo-2-phenylquinoline. rsc.orgtubitak.gov.tr These methods typically involve the cyclization of substituted anilines.

Key classical syntheses include the Skraup, Doebner-von Miller, Combes, and Friedlander reactions. rsc.orgtubitak.gov.tr For example, the Doebner-von Miller reaction involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline (B41778) in the presence of an acid. rsc.org By using a brominated aniline, such as 3,5-dibromoaniline (B181674), as the starting material, the bromine atoms can be incorporated into the final quinoline product at defined positions.

Similarly, the Friedlander synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, can be adapted. tandfonline.comtubitak.gov.tr A modified Friedlander reaction using a bromo-substituted 2-aminobenzophenone, for example, would directly yield a brominated 2-phenylquinoline (B181262). The Pfitzinger reaction, a variation that uses an isatin (B1672199) derivative and a carbonyl compound, can also be employed. semanticscholar.org Reacting a brominated isatin with acetophenone (B1666503) in the presence of a base would produce a brominated 2-phenylquinoline-4-carboxylic acid, which can be a precursor to other derivatives. semanticscholar.org A modern, regiocomplementary approach to the classical Skraup–Doebner–Von Miller synthesis uses o-aminophenylboronic acids, which can be prepared from the corresponding o-bromoanilines, offering a way to introduce substituents with high regioselectivity under milder, basic conditions. acs.org

Table of Mentioned Compounds

Skraup and Pfitzinger Reaction Modifications for Halogenated Precursors

The Skraup and Pfitzinger reactions are classic, robust methods for quinoline synthesis, each offering a distinct pathway that can be adapted for the preparation of halogenated derivatives.

The Skraup synthesis typically involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. uniroma1.itwikipedia.org To produce a brominated phenylquinoline, a brominated aromatic amine is required as the starting material. For instance, the synthesis of dibromoquinolines can be achieved using dibromoaniline as the precursor. nih.gov A general challenge with the Skraup reaction is the harsh, strongly acidic and high-temperature conditions, which can limit its compatibility with sensitive functional groups. numberanalytics.com However, its utility in creating the core quinoline ring from simple precursors remains significant. The Doebner-von Miller reaction, a modification of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones and has been successfully employed for the synthesis of 5,7-dibromoquinoline (B1595614) from 3,5-dibromoaniline and crotonaldehyde. nih.gov This demonstrates the principle of incorporating halogenated anilines into the final quinoline structure through this reaction class.

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of an isatin (or its derivatives) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism involves the base-catalyzed hydrolysis of the isatin's amide bond, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline ring. wikipedia.org

To synthesize brominated 2-phenylquinoline derivatives via the Pfitzinger method, a brominated isatin is condensed with a phenyl-substituted carbonyl compound (like acetophenone). The versatility of this reaction allows for the preparation of compounds with bromine atoms on either the benzene or the newly formed pyridine ring of the quinoline system. For example, 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl derivatives have been synthesized using a Pfitzinger approach, showcasing the successful incorporation of two bromine atoms into the final structure. vulcanchem.com A general procedure involves reacting the appropriate isatin and acetophenone in an aqueous ethanolic solution of potassium hydroxide. semanticscholar.org The resulting quinoline-4-carboxylic acid can then be further modified if necessary.

Table 1: Comparison of Skraup and Pfitzinger Reactions for Brominated Quinolines

| Feature | Skraup Reaction Modification | Pfitzinger Reaction Modification |

|---|---|---|

| Starting Materials | Halogenated aromatic amine (e.g., 3,5-dibromoaniline), glycerol (or α,β-unsaturated carbonyl), H₂SO₄, oxidizing agent. uniroma1.itnih.gov | Halogenated isatin, carbonyl compound (e.g., acetophenone), base (e.g., KOH). wikipedia.orgvulcanchem.com |

| Key Intermediate | Acrolein (formed in situ from glycerol), followed by Michael addition and cyclization. | Keto-acid from isatin hydrolysis, followed by imine/enamine formation and cyclization. wikipedia.org |

| Primary Product | Substituted quinoline. | Substituted quinoline-4-carboxylic acid. researchgate.net |

| Conditions | Harsh: strong acid, high temperatures. numberanalytics.com | Generally basic conditions. researchgate.net |

| Example Precursor | 3,5-Dibromoaniline for 5,7-dibromoquinoline. nih.gov | Brominated isatin and acetophenone for bromo-2-phenylquinoline-4-carboxylic acids. vulcanchem.comsemanticscholar.org |

Friedländer Condensation Analogues

The Friedländer synthesis is one of the most direct and versatile methods for constructing the quinoline system. rsc.org The classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically under acid or base catalysis. rsc.orgwikipedia.org This method is particularly well-suited for producing polysubstituted quinolines, including halogenated derivatives. rsc.org

To synthesize a compound like this compound, a key precursor would be a 2-amino-dibromobenzophenone or a related ketone. However, a highly analogous and well-documented approach involves the cyclization of substituted 2-aminochalcones, which can be considered a variation of the Friedländer condensation.

A specific and relevant synthesis is that of 6,8-dibromo-4-methoxy-2-phenylquinoline , a close analogue of the target compound. mdpi.com This multi-step synthesis provides a clear blueprint for constructing dibromo-2-phenylquinolines:

Claisen-Schmidt Condensation: The synthesis begins with the base-promoted aldol (B89426) condensation of 1-(2-amino-3,5-dibromophenyl)ethanone (B173223) with benzaldehyde (B42025). This reaction forms the corresponding chalcone, 1-(2-amino-3,5-dibromophenyl)-3-phenyl-2-propen-1-one. mdpi.com

Acid-Mediated Cyclization: The resulting 2-aminochalcone is then subjected to acid-mediated cyclization. Heating the chalcone in a mixture of orthophosphoric acid and glacial acetic acid induces an intramolecular reaction to form the 2,3-dihydroquinolin-4(1H)-one intermediate (in this case, 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one). mdpi.com

Aromatization: The final step is the aromatization of the dihydroquinolone ring. Refluxing the intermediate with iodine in methanol leads to oxidative aromatization, yielding the fully aromatic 6,8-dibromo-4-methoxy-2-phenylquinoline. mdpi.com

This sequence demonstrates how a dibrominated aniline derivative can be elaborated into a complex dibromo-2-phenylquinoline structure. The choice of the starting 2-amino-di-halogenated ketone dictates the final position of the bromine atoms on the carbocyclic ring of the quinoline. The phenyl group at the 2-position is introduced by the choice of benzaldehyde in the initial condensation step.

Table 2: Key Compounds in the Friedländer-Analogue Synthesis of Dibromo-2-phenylquinolines

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 1-(2-Amino-3,5-dibromophenyl)ethanone | Starting material (ketone component). mdpi.com | |

| Benzaldehyde | Starting material (aldehyde component), introduces the C2-phenyl group. mdpi.com | |

| 1-(2-Amino-3,5-dibromophenyl)-3-phenyl-2-propen-1-one | Intermediate chalcone formed via Claisen-Schmidt condensation. mdpi.com | |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | Cyclized intermediate. mdpi.com | |

| 6,8-Dibromo-4-methoxy-2-phenylquinoline | Final aromatized product, an analogue of the target compound. mdpi.com |

| This compound | | Target Compound |

Chemical Reactivity and Advanced Functionalization of 4,6 Dibromo 2 Phenylquinoline Derivatives

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying the 4,6-dibromo-2-phenylquinoline core. These methods facilitate the formation of C-C bonds, allowing for the introduction of aryl, alkenyl, and alkynyl moieties, thereby extending the molecule's conjugation and structural complexity.

The Suzuki-Miyaura reaction, which couples organoboranes with organic halides, is a highly effective method for the arylation of dibromoquinolines. researchgate.netnih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids.

A key challenge and opportunity in the functionalization of dihalogenated heterocycles is achieving site-selectivity. rsc.org In molecules like this compound, the two bromine atoms exhibit different reactivities, which can be exploited for sequential or one-pot double couplings. nih.govresearchgate.net The reactivity of a C-Br bond in a palladium-catalyzed cycle is influenced by factors such as bond dissociation energy, the electronic density at the carbon atom, and steric hindrance around the reaction site. nih.gov

For polyhalogenated quinolines, the position of the halogen significantly dictates the site of the initial cross-coupling. researchgate.net Generally, positions activated by the ring nitrogen (such as C2 and C4) are more susceptible to oxidative addition by the palladium catalyst. In the case of 4,6-dihaloquinolines, the C4-halogen is typically more reactive than the C6-halogen. nih.gov This inherent difference in reactivity allows for a controlled, stepwise functionalization. By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively substitute the bromine at the C4 position, leaving the C6-bromine available for a subsequent, different cross-coupling reaction. This stepwise approach enables the synthesis of unsymmetrically substituted 2-phenylquinoline (B181262) derivatives.

Table 1: Factors Influencing Site-Selectivity in Suzuki-Miyaura Coupling of Dihaloquinolines

| Factor | Influence on Reactivity | Typical Outcome for 4,6-Dibromoquinoline |

|---|---|---|

| Electronic Effects | The C4 position is more electron-deficient due to the influence of the ring nitrogen, making the C4-Br bond more susceptible to oxidative addition. nih.gov | Preferential coupling at the C4 position. |

| Steric Hindrance | The steric environment around each bromine atom can affect the approach of the bulky palladium catalyst. | Minimal steric difference between C4 and C6 in the parent structure, but substituents can alter this. |

| Ligand Choice | Bulky or electron-rich ligands can modify the selectivity of the palladium catalyst. rsc.org | Can be used to tune or enhance the intrinsic site-selectivity. |

| Reaction Conditions | Temperature and reaction time can be controlled to favor mono-arylation at the more reactive site. nih.gov | Lower temperatures and shorter times favor selective C4 coupling. |

The Suzuki-Miyaura reaction is instrumental in constructing extended π-conjugated systems, which are of great interest for their photophysical properties and potential use in organic electronics. researchgate.netmdpi.com By performing a double Suzuki-Miyaura coupling on this compound with arylvinylboronic acids, it is possible to synthesize derivatives like 4,6-bis(2-arylethenyl)-2-phenylquinolines. researchgate.netmdpi.com These reactions are typically carried out using an excess of the boronic acid and a suitable palladium catalyst, such as Pd(PPh₃)₄, to ensure the substitution of both bromine atoms. researchgate.net The resulting molecules possess a donor-π-acceptor architecture, where the electron-accepting phenylquinoline core is linked to donor groups through conjugated spacers, leading to interesting absorption and fluorescence properties. mdpi.comresearchgate.net

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings further expand the synthetic utility of the this compound scaffold.

Sonogashira Coupling : This reaction couples terminal alkynes with aryl halides to form C(sp)-C(sp²) bonds, providing a direct route to alkynyl-substituted quinolines. organic-chemistry.orgnih.gov The Sonogashira reaction is a powerful method for introducing linear, rigid π-conjugated linkers into the quinoline (B57606) framework. researchgate.net Similar to Suzuki coupling, site-selectivity can be achieved, often favoring the more reactive C4 position for the initial coupling. nih.gov The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.comnih.gov This reaction allows for the vinylation or arylation of olefins. mdpi.com For this compound, the Heck reaction can be used to introduce alkenyl substituents at the C4 and C6 positions. The regioselectivity often mirrors that of other palladium-catalyzed reactions, with the C4 position being the preferred site for initial substitution. nih.gov

Table 2: Overview of Palladium-Catalyzed Reactions on Dihaloquinoline Scaffolds

| Reaction | Reagent | Bond Formed | Typical Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Aryl-Aryl | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | researchgate.netresearchgate.net |

| Sonogashira | Terminal Alkyne | Aryl-Alkynyl | Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., TEA) | nih.govorganic-chemistry.org |

| Heck | Alkene | Aryl-Alkenyl | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | nih.govmdpi.com |

Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com This pathway is distinct from cross-coupling and provides a route to form carbon-heteroatom bonds.

For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile, and it must possess a good leaving group. vapourtec.com The quinoline ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. nih.govvapourtec.com

In this compound, the bromine atoms can act as leaving groups in SNAr reactions. The C4-bromo substituent is especially activated towards nucleophilic displacement due to its position relative to the ring nitrogen. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The presence of the electron-withdrawing quinoline nitrogen helps to stabilize this intermediate, thereby activating the C4-bromine for displacement by various nucleophiles such as amines, alkoxides, and thiolates. nih.govvapourtec.com While the C-Br bond is less polarized than a C-F bond, bromine is still a viable leaving group in highly activated systems. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies in Dibrominated Quinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 4,6-Dibromo-2-phenylquinoline in solution. Both ¹H and ¹³C NMR are routinely utilized to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a related compound, 6,8-dibromo-2-phenylquinolin-4(1H)-one, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different protons are observed. mdpi.com For instance, a singlet appears at 6.60 ppm, attributed to the proton at the 3-position of the quinoline (B57606) ring. The protons of the phenyl group exhibit multiplets in the range of 7.56–7.59 ppm (3H) and 7.66–7.71 ppm (2H). The protons on the dibrominated quinoline core appear as doublets at 7.96 ppm (J = 2.1 Hz) and 8.48 ppm (J = 2.1 Hz), corresponding to the H-5 and H-7 protons, respectively. A broad singlet at 8.64 ppm is assigned to the NH proton. mdpi.com

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. For 6,8-dibromo-2-phenylquinolin-4(1H)-one, the spectrum reveals signals at 109.0, 112.3, 116.9, 126.3, 127.3, 128.7, 129.8, 131.3, 133.8, 136.1, 137.3, 149.5, and 177.0 ppm. mdpi.com These chemical shifts can be assigned to the individual carbon atoms of the quinoline and phenyl rings, including the carbons bearing the bromine atoms and the carbonyl carbon. The specific chemical shifts are influenced by the electronic environment of each carbon atom, providing a detailed electronic map of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Dibrominated Phenylquinoline Derivative.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 6.60 | s | H-3 |

| ¹H | 7.56–7.59 | m | Phenyl-H (3H) |

| ¹H | 7.66–7.71 | m | Phenyl-H (2H) |

| ¹H | 7.96 | d, J = 2.1 | H-5 or H-7 |

| ¹H | 8.48 | d, J = 2.1 | H-7 or H-5 |

| ¹H | 8.64 | br s | NH |

| ¹³C | 109.0, 112.3, 116.9, 126.3, 127.3, 128.7, 129.8, 131.3, 133.8, 136.1, 137.3, 149.5, 177.0 | - | Quinoline and Phenyl Carbons |

Data for 6,8-Dibromo-2-phenylquinolin-4(1H)-one in CDCl₃. mdpi.com

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of a dibrominated quinoline derivative, such as 6,8-dibromo-2-phenylquinolin-4(1H)-one, displays a series of absorption bands that are characteristic of its structural features. mdpi.com

Key vibrational frequencies observed in the attenuated total reflectance (ATR) IR spectrum include bands at 734, 843, 866, 1349, 1383, 1491, 1537, 1620, and 3389 cm⁻¹. mdpi.com The bands in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and arise from complex vibrations involving the entire molecular skeleton. The band at 1620 cm⁻¹ can be attributed to the C=O stretching vibration of the quinolinone ring. The broad band around 3389 cm⁻¹ is indicative of the N-H stretching vibration. mdpi.com Aromatic C-H and C=C stretching vibrations typically appear in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The C-Br stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for a Dibrominated Phenylquinoline Derivative.

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3389 | N-H stretch |

| 1620 | C=O stretch |

| 1537, 1491 | Aromatic C=C stretch |

| 1383, 1349 | C-H bending / Skeletal vibrations |

| 866, 843, 734 | C-H out-of-plane bending / C-Br stretch region |

Data for 6,8-Dibromo-2-phenylquinolin-4(1H)-one. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula. For 6,8-dibromo-2-phenylquinolin-4(1H)-one, the HRMS (electrospray ionization, ES) shows a protonated molecular ion [M+H]⁺ at m/z 377.9128, which corresponds to the calculated value of 377.9129 for the formula C₁₅H₁₀NO⁷⁹Br₂⁺. mdpi.com The characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for the M, M+2, and M+4 peaks) is a key diagnostic feature in the low-resolution mass spectrum, which shows a base peak at m/z 380, representing the [M+H]⁺ ion with one ⁷⁹Br and one ⁸¹Br atom. mdpi.com

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern can help to confirm the connectivity of the different structural units within the molecule.

X-ray Diffraction Analysis for Crystalline Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. While the crystal structure for this compound itself is not detailed in the provided search results, a study on the related compound 3,6,8-tribromo-2-phenylquinoline offers insight into the type of data obtained. researchgate.net

The X-ray diffraction study of 3,6,8-tribromo-2-phenylquinoline determined that it crystallizes in the monoclinic space group P2₁/n. researchgate.net The analysis provides precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the quinoline ring system and the orientation of the phenyl substituent. Such studies are crucial for understanding intermolecular interactions in the solid state, such as π-π stacking or halogen bonding, which can influence the material's physical properties. For instance, in the crystal structure of 6,8-dibromo-2-(4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one, the six-membered ring adopts a half-chair conformation, and the 2-aryl ring is distorted out of the plane of the quinolinone ring. mdpi.com

Table 3: Illustrative Crystallographic Data for a Related Brominated Phenylquinoline.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 4.09000(10) |

| b (Å) | 42.3172(3) |

| c (Å) | 15.9411(3) |

| β (°) | 95.1690(10) |

| V (ų) | 2747.82(10) |

| Z | 8 |

Data for 3,6,8-tribromo-2-phenylquinoline. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

UV-Vis absorption and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. The UV-Vis spectrum reveals the wavelengths of light the molecule absorbs, which correspond to the promotion of electrons from the ground state to excited states. For a series of related 2-aryl-4-methoxyquinoline derivatives, the absorption spectra in chloroform show intense peaks in the range of 310–350 nm, with less intense bands around 360–380 nm. mdpi.com These absorptions are attributed to π-π* and n-π* electronic transitions within the conjugated quinoline system. tandfonline.com

Fluorescence spectroscopy provides information about the emission of light from the excited state as the molecule returns to the ground state. This technique is highly sensitive to the molecular structure and its environment. jasco-global.com The fluorescence properties, including the emission maximum and quantum yield, are crucial for applications in areas such as fluorescent probes and optoelectronic materials. nih.govacs.org For example, the introduction of different substituents on the phenyl ring of related quinoline systems can significantly alter their photophysical properties, leading to shifts in the absorption and emission maxima. mdpi.comacs.org The study of these properties in various solvents can also provide insights into the nature of the excited state, such as the presence of intramolecular charge transfer (ICT) character. acs.org

Theoretical and Computational Investigations of 4,6 Dibromo 2 Phenylquinoline Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of molecular systems. For 4,6-Dibromo-2-phenylquinoline, DFT calculations can provide deep insights into its molecular geometry, electronic distribution, and frontier molecular orbitals (FMOs), which are crucial for understanding its chemical behavior.

Recent studies on similar quinoline (B57606) derivatives have successfully utilized DFT methods, often with the B3LYP functional combined with a suitable basis set like 6-311G++(d,p), to optimize molecular structures and calculate key electronic parameters. tandfonline.comnih.gov These calculations reveal how the presence of bromine atoms and the phenyl group influences the electron density across the quinoline ring system.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable descriptor for predicting reactive sites for electrophilic and nucleophilic attacks. For this compound, the MEP surface would likely show regions of negative potential (red and yellow) concentrated around the nitrogen atom of the quinoline ring, indicating its susceptibility to electrophilic attack. Conversely, positive potential regions (blue) are expected around the hydrogen atoms and potentially near the bromine atoms, suggesting sites for nucleophilic interaction.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting chemical reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In the case of this compound, the bromine atoms, being electron-withdrawing, and the phenyl group, which can participate in conjugation, are expected to modulate the energies of the HOMO and LUMO.

Below is a table of hypothetical, yet representative, data for the electronic properties of this compound, calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

| Property | Calculated Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 4.36 eV |

| Dipole Moment | 2.15 D |

| Electron Affinity | 1.78 eV |

| Ionization Potential | 6.12 eV |

| Electronegativity | 4.07 eV |

| Hardness | 2.18 eV |

| Softness | 0.46 eV |

| Electrophilicity Index | 3.78 eV |

This interactive table provides calculated electronic properties that are critical for predicting the reactivity and stability of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. acs.orgnih.gov For a molecule like this compound, MD simulations are instrumental in exploring its conformational landscape and understanding how it interacts with other molecules, such as solvents or biological macromolecules.

The primary conformational flexibility in this compound arises from the rotation of the phenyl group at the 2-position relative to the quinoline core. MD simulations can map the potential energy surface associated with this dihedral angle, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor site, for instance.

Furthermore, MD simulations can shed light on the nature and strength of intermolecular interactions. The bromine atoms in this compound can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in drug design and crystal engineering. researchgate.net Simulations can quantify the strength and geometry of these halogen bonds, as well as other interactions like π-π stacking involving the phenyl and quinoline rings.

A representative analysis from an MD simulation could involve tracking the root-mean-square deviation (RMSD) of the molecule's backbone to assess its stability over the simulation time. Additionally, the radial distribution function (RDF) can be calculated to understand the probability of finding other molecules (e.g., water) at a certain distance from specific atoms of this compound.

Structure-Reactivity Relationship Modeling in Brominated Quinoline Frameworks

Understanding the relationship between the structure of a molecule and its chemical reactivity is a fundamental goal in chemistry. For brominated quinoline frameworks, structure-reactivity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can provide predictive models for various properties, including biological activity and reaction kinetics. nih.govmdpi.com

The position and number of bromine substituents on the quinoline ring have a profound impact on the molecule's properties. For instance, the presence of a bromine atom at the 6-position has been shown to be an essential moiety for improving the activity in certain biological contexts. rsc.org In this compound, the bromine at position 4 is expected to significantly influence the electronic environment of the heterocyclic ring, while the bromine at position 6 affects the benzo part of the quinoline.

QSAR models often use a variety of molecular descriptors to correlate with an observed activity. These can include electronic descriptors (like those calculated by DFT), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP). For a series of brominated quinolines, a QSAR model might reveal that increased electron-withdrawing character at a particular position enhances a specific activity, while steric bulk at another position is detrimental. These models are invaluable for guiding the design of new quinoline derivatives with optimized properties.

A hypothetical QSAR study on a series of brominated 2-phenylquinolines might yield an equation like:

Activity = 0.85 * (cLogP) - 0.23 * (LUMO) + 1.54 * (HB_Acceptors) - 0.05 * (Molecular_Weight) + 2.1

This equation would suggest that higher lipophilicity and a greater number of hydrogen bond acceptors are beneficial for activity, while a lower LUMO energy and a smaller molecular weight are also favorable.

Future Directions and Emerging Research Avenues for Dibromophenylquinolines

Development of Novel and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. yale.edupjoes.com For dibromophenylquinolines, this translates to moving beyond traditional, often harsh, bromination and cyclization methods towards more efficient, atom-economical, and environmentally benign processes. scispace.comrsc.org Key areas of focus include the development of advanced catalytic systems and the adoption of alternative energy sources to drive reactions.

The development of novel catalysts is a cornerstone of modern synthetic chemistry. nih.govresearchgate.net For quinoline (B57606) synthesis, research is increasingly focused on nanocatalysts (such as those based on Fe, Cu, Au, and Ni) and reusable solid acid catalysts like Nafion NR50, which offer high efficiency, selectivity, and the potential for recycling. acs.orgmdpi.com These catalysts can facilitate classic quinoline syntheses like the Friedländer annulation under milder, more sustainable conditions, such as in aqueous media or under microwave irradiation. scispace.commdpi.com Another promising approach is the use of photocatalysts, which can enable new reaction pathways under ambient temperature and pressure. scispace.com

A significant advance has been the development of one-pot procedures for creating polyfunctionalized quinolines. For instance, a facile method for the construction of bromoquinolines involves the dehydrogenation of tetrahydroquinolines using N-Bromosuccinimide (NBS) as both an oxidant and an electrophile. rsc.org This metal-free approach proceeds with good functional group tolerance and allows for the synthesis of polybromoquinolines which can then be selectively functionalized. rsc.org The pursuit of such integrated processes, which minimize purification steps and reduce waste, aligns with the core tenets of green chemistry, such as reducing derivatives and maximizing atom economy. acs.org Future research will likely focus on expanding the substrate scope of these methods and recovering and reusing catalysts derived from waste streams to create a more circular economy. mdpi.com

Table 1: Comparison of Traditional vs. Emerging Synthetic Strategies for Quinolines

| Feature | Traditional Methods | Emerging Sustainable Methods | Key Advantages of Emerging Methods |

|---|---|---|---|

| Catalysts | Often stoichiometric strong acids/bases | Recyclable nanocatalysts, solid acids, photocatalysts, biocatalysts. nih.govresearchgate.net | Higher efficiency, reusability, lower waste, milder conditions. |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free conditions. pjoes.comscispace.com | Reduced environmental impact, improved safety. |

| Energy Input | High-temperature reflux | Microwave irradiation, ultrasound, visible light (photocatalysis). scispace.com | Faster reaction times, lower energy consumption. |

| Process | Multi-step synthesis with intermediate isolation | One-pot, tandem, or cascade reactions. mdpi.comrsc.org | Increased efficiency, reduced waste and resource consumption. |

| Atom Economy | Often low due to use of protecting groups and poor leaving groups | High, maximizing incorporation of reactant atoms into the final product. acs.org | Intrinsic waste minimization. |

Exploration of Dibrominated Quinoline Scaffolds in Materials Science

The unique electronic and photophysical properties of the quinoline ring system make it a privileged scaffold in materials science. openmedicinalchemistryjournal.com The introduction of two bromine atoms, as in 4,6-Dibromo-2-phenylquinoline, provides crucial anchor points for building complex, functional materials. The C-Br bonds serve as versatile handles for post-synthesis modification via cross-coupling reactions, allowing for the systematic tuning of the material's properties.

A major area of exploration is in organic electronics. Quinoline derivatives are being investigated for their electron-accepting and electron-transporting characteristics. nih.gov This makes them suitable for applications in organic light-emitting diodes (OLEDs) and as non-fullerene acceptors in organic photovoltaics (OPVs). nih.govresearchgate.net For example, studies have shown that 5,7-dibromo-8-hydroxyquinoline exhibits a high fluorescence yield, making it a candidate for the light-emitting layer in OLED devices. researchgate.net The halogenation of quinoline-based chromophores can lead to desirable effects such as red-shifted absorption and emission spectra and significantly enhanced photostability, which is critical for device longevity. nih.gov

The ability to functionalize the dibromo-scaffold via reactions like Suzuki and Sonogashira coupling allows for the creation of extended π-conjugated systems. rsc.org This strategy is being used to synthesize novel donor-acceptor molecules and polymers with tailored optoelectronic properties. nih.govacs.org For instance, ferrocene (B1249389) units have been coupled to quinoline cores to create materials with redox activity for potential use in WORM (write-once-read-many) memory devices. rsc.org The future in this field will involve the rational design and synthesis of increasingly complex, multi-component architectures based on dibromophenylquinoline units to achieve high-performance organic electronic devices.

Table 2: Applications of Dibrominated Quinoline Derivatives in Materials Science

| Application Area | Role of Dibrominated Quinoline | Resulting Material/Device | Key Research Findings |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Precursor to fluorescent emitters or electron transport layers. researchgate.net | Light-emitting layer, ETL. | Halogenation can enhance fluorescence and photostability. researchgate.netnih.gov |

| Organic Photovoltaics (OPVs) | Building block for non-fullerene acceptors. nih.gov | Electron acceptor materials. | Quinoline's electron-acceptor character can be combined with other functional units to tune energy levels. nih.gov |

| Molecular Electronics | Core scaffold for redox-active systems. | WORM memory devices. | Coupling with ferrocene creates molecules with distinct, stable oxidation states for data storage. rsc.org |

| Advanced Polymers | Monomer unit for conjugated polymers. acs.org | Semiconducting polymers. | The dibromo functionality allows for polymerization via cross-coupling to form large, π-extended systems. acs.org |

| Fluorescent Sensors/Dyes | Chromophore with tunable properties. | AIEgens, fluorescent probes. | Halogenation can induce aggregation-induced emission (AIE) and shift emission wavelengths. nih.gov |

Advanced Mechanistic Studies of Bromine Reactivity in Complex Heterocyclic Systems

While bromination of quinolines is a common transformation, a deep mechanistic understanding, particularly of regioselectivity in polysubstituted systems, is still evolving. Advanced mechanistic studies are crucial for developing predictable and highly selective synthetic methods. The reactivity of the two bromine atoms in a compound like this compound is not identical, and understanding the factors that govern their differential reactivity is a key research frontier.

Future research will focus on elucidating the precise mechanisms of bromination on complex quinoline scaffolds. Studies have shown that the position of bromination can be directed by existing substituents and controlled by the choice of brominating agent and reaction conditions. tandfonline.comrsc.org For example, a proposed mechanism for the one-pot bromination and dehydrogenation of tetrahydroquinolines with NBS suggests a sequence of electrophilic bromination followed by a radical dehydrogenation pathway. rsc.org Computational modeling, in conjunction with experimental studies, will be vital in mapping the reaction energy profiles for different isomers and understanding the transition states involved.

Furthermore, the bromine atoms in dibromophenylquinolines are not just static substituents; they are gateways to further chemical diversity. Their reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions is of immense synthetic importance. wikipedia.org Mechanistic studies are needed to understand the relative rates of coupling at different positions (e.g., C-4 vs. C-6). This regioselectivity can be influenced by steric and electronic factors, and a deeper understanding will enable chemists to selectively functionalize one bromine atom while leaving the other intact for subsequent transformations. tandfonline.com Research has also shown that the reactivity of a C-Br bond can be enhanced by the presence of other functional groups, such as a nitro group, which activates the bromine for nucleophilic aromatic substitution (SNAr). nih.gov A comprehensive understanding of these reactivity patterns will unlock the full potential of dibromophenylquinolines as versatile building blocks in organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4,6-Dibromo-2-phenylquinoline, and how can bromination regioselectivity be optimized?

- Methodological Answer : Bromination of quinoline derivatives typically involves electrophilic aromatic substitution. For regioselective bromination at the 4 and 6 positions, use Lewis acids (e.g., FeBr₃) to direct substitution. Monitor reaction conditions (temperature, stoichiometry) via TLC or HPLC to optimize yield. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation. Validate regioselectivity using -NMR (absence of aromatic protons at positions 4 and 6) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Spill Management : Neutralize spills with dry sand or vermiculite; avoid aqueous solutions to prevent exothermic reactions.

- Waste Disposal : Incinerate halogenated waste in compliance with EPA guidelines.

Q. How can the purity and structural identity of this compound be confirmed?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm).

- Structural Confirmation :

- -NMR and -NMR to verify aromatic substitution patterns.

- HRMS for molecular ion validation.

- Single-crystal X-ray diffraction (SCXRD) for absolute stereochemical assignment (see advanced methods below) .

Advanced Research Questions

Q. How can OLEX2 software be utilized to resolve crystallographic ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Perform SCXRD at low temperature (100 K) to minimize thermal motion artifacts.

- Structure Solution : Use OLEX2’s intrinsic charge-flipping algorithm for phase determination.

- Refinement : Apply SHELXL for anisotropic displacement parameters. Validate using R-factor convergence (< 5%) and CheckCIF for steric clashes.

- Analysis : Generate Hirshfeld surfaces to analyze intermolecular interactions (e.g., halogen bonding from Br atoms) .

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and computational modeling results for this compound?

- Methodological Answer :

- Scenario : Discrepancies in predicted vs. observed chemical shifts.

- Steps :

Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with solvent effects (PCM model).

Cross-validate NMR assignments using - HSQC and HMBC experiments.

Consider dynamic effects (e.g., rotational barriers) via variable-temperature NMR.

- Outcome : Refine computational models to align with empirical data, addressing solvent or conformational biases .

Q. What strategies can be employed to design this compound-based catalysts for cross-coupling reactions?

- Methodological Answer :

- Ligand Design : Exploit the electron-withdrawing Br groups to enhance metal-ligand coordination (e.g., Pd or Ru complexes).

- Screening : Test catalytic activity in Suzuki-Miyaura couplings using aryl boronic acids. Monitor kinetics via GC-MS.

- Optimization : Adjust substituents on the phenyl ring (e.g., electron-donating groups) to modulate catalytic efficiency.

- Mechanistic Study : Use in-situ IR spectroscopy to identify intermediate species .

Q. How can researchers leverage this compound to develop novel bioactive derivatives targeting kinase inhibition?

- Methodological Answer :

- Derivatization : Introduce sulfonamide or amide groups at the quinoline core via Buchwald-Hartwig amination.

- Screening : Assess kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays.

- SAR Analysis : Correlate substituent electronic profiles (Hammett constants) with IC₅₀ values.

- Structural Biology : Co-crystallize derivatives with target kinases to guide rational design .

Data Contradiction and Analysis

Q. What systematic approaches are recommended to address conflicting results in the photophysical properties of this compound?

- Methodological Answer :

- Scenario : Discrepancies in reported fluorescence quantum yields.

- Troubleshooting :

Standardize solvent polarity and oxygen content (degas with N₂).

Calibrate fluorometers using quinine sulfate as a reference.

Investigate aggregation-induced emission (AIE) effects via concentration-dependent studies.

- Documentation : Report full experimental conditions (e.g., excitation wavelength, slit widths) to ensure reproducibility .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound?

- Methodological Answer :

- Feasible : Ensure access to bromination reagents and SCXRD facilities.

- Novel : Explore understudied applications (e.g., organic semiconductors).

- Ethical : Adhere to halogenated waste disposal regulations.

- Relevant : Align with trends in medicinal chemistry (kinase inhibitors) or materials science (OLEDs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.